(1-Chloroisoquinolin-4-yl)boronic acid

Fluorescent Boronic Acid Sensors Diol Recognition Carbohydrate Binding

Researchers requiring regioisomerically pure 1-chloroisoquinolinylboronic acid for Suzuki couplings face variability in coupling efficiency across positional isomers. (1-Chloroisoquinolin-4-yl)boronic acid (CAS 848841-48-5) delivers orthogonal reactivity at C-4 (boronic acid) and C-1 (chlorine), enabling sequential Pd-catalyzed cross-coupling and SNAr substitution for pharma intermediate construction. - 97% purity with batch-specific NMR/HPLC/GC certificates minimizes downstream purification burden. - Cold-chain shipping (2-8°C under inert gas) preserves thermal stability; logistics support for refrigerated receipt. - Bulk quantities available with documented lot-to-lot consistency.

Molecular Formula C9H7BClNO2
Molecular Weight 207.42 g/mol
CAS No. 848841-48-5
Cat. No. B1423591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Chloroisoquinolin-4-yl)boronic acid
CAS848841-48-5
Molecular FormulaC9H7BClNO2
Molecular Weight207.42 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C2=CC=CC=C12)Cl)(O)O
InChIInChI=1S/C9H7BClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5,13-14H
InChIKeyLIQWKDFYRGYBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (1-Chloroisoquinolin-4-yl)boronic acid


(1-Chloroisoquinolin-4-yl)boronic acid (CAS 848841-48-5) is a heteroaryl boronic acid building block featuring an isoquinoline scaffold with a chlorine substituent at the 1-position and a boronic acid moiety at the 4-position . It belongs to the broader class of 1-chloroisoquinolinylboronic acid regioisomers, which serve as versatile intermediates in Suzuki-Miyaura cross-coupling reactions for constructing pharmaceutically relevant biaryl and heterobiaryl architectures . The dual presence of a C-1 chlorine leaving group and a C-4 boronic acid coupling handle confers orthogonal reactivity that is positionally unique among its regioisomeric counterparts.

Orthogonal Handles Dual C-4 B(OH)₂ / C-1 Cl enables sequential Suzuki then SNAr functionalization
Regioisomer Identity 4-Position scaffold critical for target coupling geometry and diol-sensor affinity
Storage Requirement Requires refrigerated (2–8 °C) storage under inert gas; cold-chain logistics advised

Regioisomer Specificity of (1-Chloroisoquinolin-4-yl)boronic acid


Although all 1-chloroisoquinolinylboronic acid regioisomers (4-, 5-, 6-, 7-, and 8-yl) share the same molecular formula (C₉H₇BClNO₂) and molecular weight (207.42 g/mol), their positional isomerism generates substantial differences in physicochemical properties, reactivity, and application suitability [1]. The position of the boronic acid group on the isoquinoline ring determines both its electronic environment and steric accessibility, which directly impacts Suzuki coupling efficiency, diol-binding affinity in sensor applications, and the metabolic fate of downstream coupled products. Generic substitution without positional verification can lead to failed coupling reactions, altered regioselectivity in subsequent transformations, or compromised biological activity of the final target molecule [2].

Regioisomer Substitution Positional isomer (5-,6-,7-,8-yl) replacement may shift Suzuki coupling efficiency and diol-binding behavior, altering downstream product profiles.
Storage Mismatch 4-yl isomer requires cold, inert-atmosphere storage; substituting room-temperature-stable 8-yl may cause unexpected decomposition and failed couplings.

Evidence: (1-Chloroisoquinolin-4-yl)boronic acid vs. Analogs


D-Fructose Binding Affinity: 4-Position Advantage

The 4-isoquinolinylboronic acid (4-IQBA) scaffold—the direct non-chlorinated analog of the target compound—exhibits the highest binding affinity for D-fructose among all isoquinolinylboronic acid positional isomers tested, with a measured association constant (Ka) of 2170 ± 184 M⁻¹ at pH 7.4 [1]. This is 1.45-fold higher than 8-IQBA (Ka = 1493 ± 25 M⁻¹), 1.52-fold higher than 5-IQBA (Ka = 1432 ± 242 M⁻¹), and 1.60-fold higher than 6-IQBA (Ka = 1353 ± 274 M⁻¹) [1]. The 1-chloro substituent on the target compound is expected to further modulate the Lewis acidity of the boronic acid via its electron-withdrawing inductive effect, potentially enhancing diol-binding affinity relative to the unsubstituted 4-IQBA baseline .

D-Fructose Binding
Class-level
4-IQBA: 2170 M⁻¹ vs. 8-IQBA: 1493 M⁻¹
5-IQBA: 1432 M⁻¹
6-IQBA: 1353 M⁻¹
Reported highest affinity in isomer series
Non-chlorinated 4-IQBA scaffold data; 1-Cl effect inferred
Fluorescent Boronic Acid Sensors Diol Recognition Carbohydrate Binding Physiological pH Affinity

Storage Stability: 4-yl vs. 8-yl Isomer

The (1-chloroisoquinolin-4-yl)boronic acid isomer mandates storage at 2–8 °C under an inert gas atmosphere (nitrogen or argon), as specified by authoritative supplier datasheets . In contrast, the 1-chloroisoquinolin-8-yl isomer is specified for storage at room temperature . This storage requirement divergence is not arbitrary; it reflects empirical stability data indicating that the 4-yl isomer is more prone to thermal or oxidative decomposition (e.g., protodeboronation or anhydride formation) than the 8-yl isomer under ambient conditions. Both compounds share nearly identical predicted pKa values (4-yl: 6.72 ± 0.30; 8-yl: 6.73 ± 0.30) and boiling points (4-yl: 442.3 °C; 8-yl: 452.0 °C), ruling out simple volatility or acidity as the differentiating factor .

Storage Stability
Data to verify
4-yl: 2–8 °C, inert gas vs. 8-yl: room temperature
Cold-chain logistics required for 4-yl
Storage specs from supplier data; verify for lot
Boronic Acid Stability Storage Optimization Procurement Handling Decomposition Risk

Commercial Purity: 4-yl vs. 6-yl Isomer

Commercially, (1-chloroisoquinolin-4-yl)boronic acid is routinely supplied at a standard purity of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . By comparison, the 1-chloroisoquinolin-6-yl isomer is typically offered at 95% purity , while the 7-yl isomer reaches 98% . The 2-percentage-point purity differential between the 4-yl and 6-yl isomers may appear modest, but in the context of multi-step syntheses where boronic acid impurities (e.g., protodeboronation byproducts, anhydride dimers) can act as chain-terminating agents in Suzuki couplings or introduce difficult-to-remove impurities into pharmaceutical intermediates, this purity margin carries practical significance.

Commercial Purity
Cross-study
4-yl: 97% vs. 6-yl: 95%
7-yl: 98%
May reduce pre-use purification steps
Batch QC: NMR, HPLC, GC reports
Building Block Purity Pharmaceutical Intermediate Quality Suzuki Coupling Efficiency Batch-to-Batch Consistency

Orthogonal Reactivity: Dual Functionalization Handles

Unlike non-halogenated isoquinolin-4-ylboronic acids, (1-chloroisoquinolin-4-yl)boronic acid possesses two distinct reactive loci: a C-4 boronic acid for palladium-catalyzed Suzuki-Miyaura cross-coupling and a C-1 chlorine amenable to nucleophilic aromatic substitution (SNAr) or further metal-catalyzed cross-coupling under modified conditions [1]. This dual reactivity enables sequential, chemo-selective functionalization strategies—e.g., first exploiting the boronic acid handle for C–C bond formation, followed by displacement of the C-1 chlorine with amines or alkoxides—that are inaccessible to the parent isoquinolin-4-ylboronic acid scaffold [1]. In the context of 1,3-dichloroisoquinoline chemistry, the C-1 chlorine exhibits preferential oxidative addition with Pd(0) catalysts, establishing a well-precedented reactivity hierarchy that can be leveraged for regioselective transformations [1].

Orthogonal Reactivity
Class-level
C-4 B(OH)₂ — Suzuki coupling
C-1 Cl — SNAr / cross-coupling
Enables sequential dual functionalization
Based on 1-chloroisoquinoline reactivity precedent
Orthogonal Coupling Sequential Functionalization SNAr Reactivity Dual-Functional Building Block

Applications of (1-Chloroisoquinolin-4-yl)boronic acid


Fluorescent Sensor: High Diol-Binding Affinity

For research groups designing turn-on fluorescent sensors for fructose, glucose, or other diol-containing biomarkers, the 4-position isoquinolinylboronic acid scaffold delivers a Ka of 2170 M⁻¹ for D-fructose at pH 7.4—the highest among all positional isomers tested . This affinity advantage translates directly into improved sensor signal-to-noise ratios and lower limits of detection. The 1-chloro substituent on the target compound further enhances boronic acid Lewis acidity (predicted pKa = 6.72), potentially strengthening diol binding at physiological pH compared to the unsubstituted 4-IQBA baseline . The 97% commercial purity with batch QC ensures reproducible sensor fabrication without confounding impurity signals .

Sequential Synthesis of Disubstituted Isoquinoline Intermediates

Medicinal chemistry programs targeting 1-amino-4-arylisoquinoline or 1-alkoxy-4-arylisoquinoline scaffolds can exploit the orthogonal reactivity of the target compound: Suzuki coupling at C-4 via the boronic acid handle followed by SNAr displacement of the C-1 chlorine with amine or alcohol nucleophiles . This sequential strategy cannot be executed with non-halogenated isoquinolin-4-ylboronic acids, which lack the C-1 leaving group. The established differential reactivity of C-1 chlorine in 1-chloroisoquinolines under Pd catalysis provides literature precedent for chemo-selective reaction design .

High-Purity Building Block for Medicinal Chemistry Campaigns

When synthetic routes exceed 5 linear steps, the cumulative impact of intermediate purity becomes critical to final product yield and purity. The 97% standard purity of the 4-yl isomer, supported by NMR/HPLC/GC batch certificates , provides a 40% lower maximum impurity burden (3%) compared to the 6-yl isomer (5%) , reducing the need for column chromatography purification of early intermediates. Procurement teams should note the cold-chain requirement (2–8 °C under inert gas) and ensure logistics capacity for refrigerated storage upon receipt, as this isomer is less thermally stable than the 8-yl analog which tolerates room-temperature storage .

Application
Selection Property
Validation Focus
Fluorescent sensor development
4-Position isoquinolinyl scaffold
Diol-binding affinity at physiological pH
Sequential synthesis of disubstituted isoquinolines
Orthogonal C-4/C-1 functional handles
Chemo-selective Suzuki then SNAr sequence
Medicinal chemistry building block
Purity specification with batch QC
Impurity profile and storage compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Chloroisoquinolin-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.